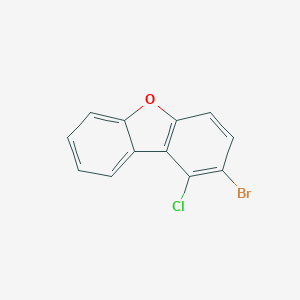

2-Bromo-1-chlorodibenzofuran

Description

Structure

3D Structure

Propriétés

Numéro CAS |

109264-70-2 |

|---|---|

Formule moléculaire |

C12H6BrClO |

Poids moléculaire |

281.53 g/mol |

Nom IUPAC |

2-bromo-1-chlorodibenzofuran |

InChI |

InChI=1S/C12H6BrClO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |

Clé InChI |

QNOATYJSPILKHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br |

Autres numéros CAS |

109264-70-2 |

Synonymes |

MONOBROMO-MONOCHLORODIBENZOFURAN |

Origine du produit |

United States |

Synthetic and Formation Pathways of 2 Bromo 1 Chlorodibenzofuran

Laboratory Synthesis Methodologies for Substituted Dibenzofurans

The targeted synthesis of substituted dibenzofurans, including the specific isomer this compound, relies on precise and controlled chemical reactions.

The construction of the dibenzofuran (B1670420) core and the introduction of specific substituents often involve a sequence of reactions starting from simpler aromatic compounds. acs.orgrsc.org A common strategy involves the coupling of two different aromatic rings followed by a cyclization step to form the central furan (B31954) ring. rsc.org For instance, methods like the Suzuki-Miyaura cross-coupling can be employed to link appropriately substituted phenols and aryl halides. acs.org This is often followed by an intramolecular cyclization to form the dibenzofuran structure. acs.org Other approaches may involve the dimerization or trimerization of cyclohexanones followed by dehydroaromatization to yield substituted dibenzofurans. nih.gov The synthesis can also be achieved through the cyclization of diaryl ethers. rsc.org

A variety of catalytic systems, often involving palladium, are utilized to facilitate these transformations. acs.orgorganic-chemistry.org For example, palladium-catalyzed cross-coupling of alkynes with substituted aryl iodides can lead to the formation of dibenzofurans. acs.org Another method involves a one-pot procedure using a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. nih.gov

| Synthetic Approach | Key Reactions | Catalyst/Reagents | Precursors |

| Cross-Coupling & Cyclization | Suzuki-Miyaura coupling, Intramolecular cyclization | Palladium catalysts | Substituted phenols, Aryl halides |

| Cyclohexanone Dimerization | Dimerization, Dehydroaromatization | Metal-free conditions | Cyclohexanones |

| Alkyne Coupling | Carbopalladation, Ring closure | Pd(OAc)₂, dppm, CsPiv | Alkynes, Aryl iodides |

| One-Pot Synthesis | Ortho-lithiation, Zincation, Negishi coupling, SₙAr | nBuLi, ZnCl₂, Pd catalyst, Cs₂CO₃ | Fluorinated arenes, 2-bromophenyl acetates |

Once the dibenzofuran core is formed, or on a suitable precursor, regioselective halogenation is necessary to introduce bromine and chlorine atoms at the desired positions (2 and 1, respectively). Direct halogenation of the dibenzofuran molecule can be challenging due to the potential for multiple isomers to form. acs.org Therefore, chemists often employ directing groups to control the position of halogenation. mdpi.com

Copper-catalyzed or mediated halogenation has emerged as a useful tool for the regioselective introduction of halogens onto aromatic rings. mdpi.combeilstein-journals.org The choice of catalyst, solvent, and halogen source (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) can influence the outcome of the reaction. acs.orgbeilstein-journals.org For instance, copper(II) halides can mediate the halogenation of certain heterocyclic compounds with high regioselectivity. beilstein-journals.org

Unintentional Formation Mechanisms in Thermal Processes

This compound belongs to a class of compounds known as polyhalogenated dibenzofurans (PXDFs), which can be formed unintentionally during high-temperature processes like waste incineration. nih.govresearchgate.net

The combustion and incineration of municipal and industrial waste are significant sources of halogenated dibenzofurans. acs.orgdiva-portal.orgdoi.org These processes create conditions where precursor molecules can react to form more complex and often toxic compounds. The formation of polychlorinated dibenzofurans (PCDFs) and their brominated and mixed halogenated analogues is a well-documented phenomenon in incinerators. acs.orgdiva-portal.orgdoi.orgtandfonline.com The temperature in the post-combustion zone of an incinerator plays a crucial role, with formation often occurring in the cooling flue gases. nih.govdiva-portal.org

Two primary mechanisms are proposed for the formation of these compounds: precursor-mediated synthesis and de novo synthesis. researchgate.nettandfonline.com The precursor mechanism involves the condensation of smaller chlorinated or brominated aromatic compounds, such as chlorophenols or bromophenols. acs.orgdoi.org The de novo synthesis involves the reaction of carbonaceous material with sources of chlorine and bromine in the presence of oxygen and metal catalysts, such as copper. tandfonline.com

Brominated flame retardants (BFRs) are a major class of chemicals added to plastics, textiles, and electronics to reduce flammability. mst.dk The widespread use of BFRs has led to their presence in waste streams. nih.govresearchgate.net During incineration, these BFRs can act as precursors for the formation of polybrominated dibenzofurans (PBDFs) and mixed bromo-chloro dibenzofurans (PXDFs). nih.govresearchgate.netmst.dk The thermal degradation of BFRs can generate brominated phenols and other aromatic compounds that can then react to form the dibenzofuran structure. researchgate.net

When waste containing both bromine (from BFRs, for example) and chlorine (from sources like PVC plastics) is incinerated, a complex mixture of chlorinated, brominated, and mixed halogenated dibenzodioxins and dibenzofurans can be formed. nih.govosti.gov The presence of both halogens leads to the formation of compounds like this compound. nih.govacs.orgacs.org

Studies have shown that the co-combustion of materials containing both bromine and chlorine can lead to an increase in the formation of mixed halogenated compounds. nih.govacs.org The presence of bromine can even influence the chlorination process. nih.gov For example, in the pyrolysis of a mixture of 2-chlorophenol (B165306) and 2-bromophenol (B46759), the formation of 4-bromo-6-chlorodibenzofuran was observed. acs.org Similarly, the oxidation of such a mixture also yielded mixed halogenated dibenzofurans. acs.org

| Thermal Process | Key Factors | Precursors | Resulting Compounds |

| Waste Incineration | High Temperature, Cooling Flue Gases, Metal Catalysts | Chlorophenols, Carbonaceous material | Polychlorinated Dibenzofurans (PCDFs) |

| Combustion of BFR-containing waste | Thermal degradation of BFRs | Brominated phenols, other brominated aromatics | Polybrominated Dibenzofurans (PBDFs) |

| Co-combustion of Brominated and Chlorinated Waste | Presence of both bromine and chlorine sources | Brominated and chlorinated phenols, other aromatic compounds | Mixed Bromo-Chloro Dibenzofurans (PXDFs) including this compound |

Unintentional Formation Mechanisms in Thermal Processes

De Novo Synthesis on Catalytic Surfaces (e.g., Fly Ash)

The de novo synthesis pathway is a significant route for the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), including mixed halogenated congeners like this compound. This process involves the synthesis from elemental carbon and halogen sources on catalytically active surfaces, such as fly ash from various combustion processes. ua.espops.int

Research conducted on fly ash from municipal solid waste incinerators (MSWIs) and sintering plants demonstrates that residual carbon from incomplete combustion serves as the primary carbon source. ua.esnih.gov In the presence of oxygen and a halogen source (chlorine and bromine), this carbonaceous material undergoes reactions on the fly ash surface to form the dibenzofuran backbone, which is subsequently halogenated.

The catalytic activity of fly ash is crucial and is largely attributed to the presence of metal compounds, particularly copper salts. pops.intacs.org Laboratory experiments have confirmed that fly ash from secondary copper smelters can effectively promote the formation of PBDD/Fs at temperatures as low as 150°C, with maximum formation observed at higher temperatures. acs.orgnih.gov Studies on sinter plant fly ash identified two optimal temperature windows for PCDD/F formation, around 325°C and 400°C, which corresponded to the oxidative degradation of carbon at those temperatures. nih.gov The formation rate is rapid, with significant quantities of PBDD/Fs being formed within the first 30 minutes of reaction time. nih.gov

The table below summarizes findings from laboratory experiments on de novo synthesis.

| Catalytic Surface | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|

| Sinter Plant Fly Ash | 250 - 450 | Two formation maxima observed at ~325°C and 400°C. Formation is rapid in the first 30 minutes. | nih.gov |

| Secondary Copper Smelter Fly Ash | 150 - 450 | PBDD/F concentration increased 325-fold from initial levels. Formation was observed even at 150°C. | acs.orgnih.gov |

| MSWI Fly Ash | 275 - 350 | Optimum temperature for PCDD/F formation was 300-325°C. A correlation between carbon gasification rates and de novo synthesis was noted. | osti.gov |

| Model Fly Ash (Activated Carbon + CuBr₂) | 300 - 500 | Maximum PBDD/F yield was at 300°C. Higher temperatures led to a higher degree of bromination. | ua.es |

Precursor-Mediated Formation Pathways

Precursor-mediated pathways are considered the dominant formation route for polybrominated dibenzofurans (PBDFs) and their analogues. diva-portal.org This involves the chemical transformation of specific precursor molecules into the dibenzofuran structure. These precursors are typically aromatic compounds that already contain one or both of the phenyl rings, facilitating cyclization.

Halophenol Condensation Reactions

The condensation of halophenols is a well-established precursor pathway for the formation of halogenated dibenzofurans. researchgate.net Bromophenols and chlorophenols, which are products of incomplete combustion of brominated flame retardants (BFRs) and other halogenated materials, can undergo condensation reactions to form PBDD/Fs and mixed halogenated compounds. researchgate.netnih.gov

Theoretical and experimental studies on 2,4,6-tribromophenol (B41969) (2,4,6-TBP) show that it can generate both PBDDs and PBDFs through various complex reactions, including debromination, bromine substitution, and rearrangement. researchgate.netresearchgate.netnih.gov The condensation of two halophenol molecules can proceed via mechanisms like the Ullmann reaction, which is significantly catalyzed by copper. researchgate.netnih.gov The pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol has been shown to produce bromochlorodibenzofurans, such as 4-bromo-6-chlorodibenzofuran, demonstrating the direct formation of mixed halogenated species from phenol (B47542) precursors. nih.gov

Polycyclic Aromatic Hydrocarbon (PAH) Oxidation and Cyclization

Polycyclic aromatic hydrocarbons (PAHs), formed during incomplete combustion of organic materials, can also serve as precursors. acs.org The formation of dibenzofuran from PAHs involves oxidation and subsequent cyclization. For instance, kinetic modeling suggests that benzofuran (B130515) can be a precursor to dibenzofuran through mechanisms like the hydrogen-abstraction-carbon-addition (HACA) pathway. osti.govrsc.org The self-recombination of phenoxy radicals is another important route to forming the dibenzofuran structure. osti.gov

Influence of Environmental Co-factors on Formation Yields and Isomer Profiles

The formation of this compound and related compounds is not solely dependent on the presence of precursors but is heavily influenced by various environmental co-factors. These factors determine the efficiency of the formation reactions and the specific distribution of isomers produced.

Key influencing factors include:

Temperature : Temperature has a critical effect, with optimal formation windows typically observed between 250°C and 450°C for de novo synthesis and thermal stress reactions. nih.govaaqr.org Higher temperatures can lead to the formation of more highly halogenated congeners but can also lead to the decomposition of the products. pops.intnih.gov

Catalysts : Metal species, particularly copper, are potent catalysts for both de novo and precursor-mediated pathways. pops.intresearchgate.net Iron and antimony oxides also show catalytic effects, influencing the reaction pathways and yields. nih.govresearchgate.net For example, copper catalysis via the Ullmann reaction is highly effective for PBDD/F formation from bromophenols, while iron is more effective for bromophenol oxidation. nih.gov

Halogen Source : The presence and ratio of bromine and chlorine sources directly impact the formation of mixed halogenated compounds. diva-portal.org The introduction of bromine into a chlorinated system can increase the total yield of halogenated dioxins and furans due to the ease of bromine elimination reactions. nih.gov

The table below details the influence of various co-factors on formation.

| Co-factor | Influence on Formation | Reference |

|---|---|---|

| Temperature | Optimal formation window typically 250-450°C. Higher temperatures can increase bromination degree or lead to decomposition. | ua.esnih.govaaqr.org |

| Copper (Cu) | Potent catalyst for de novo synthesis and precursor condensation (Ullmann reaction). | pops.intresearchgate.netnih.gov |

| Iron (Fe) | Catalyzes bromophenol oxidation. | nih.gov |

| Antimony(III) oxide (Sb₂O₃) | Increases the amounts of PBDD/F formed from flame-retarded plastics. | nih.govresearchgate.net |

| Oxygen (O₂) | Essential for de novo synthesis and PAH oxidation pathways. | pops.int |

| Bromine/Chlorine Ratio | Determines the profile of brominated, chlorinated, and mixed bromo-chloro congeners. | diva-portal.orgnih.gov |

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of this compound is its isolation from the sample matrix. The choice of extraction technique depends heavily on the nature of the sample, which can range from biological tissues like plasma to industrial chemical products. epa.govchromatographyonline.com The primary goal is to quantitatively extract the analyte while minimizing the co-extraction of interfering compounds. chromatographyonline.com

Commonly employed methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.com For biological matrices such as plasma, a multi-step procedure is often necessary. This can involve initial denaturation with an alcohol and acid, followed by LLE using a solvent mixture like tert-butyl methyl ether (tBME) and hexane. nih.gov To separate the target neutral compounds (like bromochlorodibenzofurans) from potentially interfering hydroxylated metabolites, a subsequent partitioning step with an alkaline solution can be performed. nih.gov

For solid samples or commercial products, extraction may be followed by a series of cleanup steps using various chromatographic materials to remove major classes of interferences. epa.gov Techniques like salting-out assisted LLE (SALLE) can also be implemented to enhance the extraction of target analytes from aqueous phases. chromatographyonline.com

The following table outlines a representative sample preparation workflow for a complex biological matrix.

| Step | Technique | Purpose | Reference |

| 1. Surrogating | Isotope Spiking | Addition of a known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled analogue) to the sample to monitor procedural recovery and aid in quantification. | nih.gov |

| 2. Denaturation | Acid & Solvent Addition | Denaturing proteins in biological samples (e.g., with 2-propanol and HCl) to release the analyte. | nih.gov |

| 3. Extraction | Liquid-Liquid Extraction (LLE) | Extracting the analyte from the aqueous phase into an immiscible organic solvent (e.g., tBME/hexane). | nih.gov |

| 4. Cleanup | Acid/Base Partitioning | Separating neutral analytes from acidic or basic interferences (e.g., partitioning with potassium hydroxide). | nih.gov |

| 5. Drying | Passage over Sodium Sulfate | Removing residual water from the final organic extract before concentration and analysis. | epa.gov |

| 6. Concentration | Evaporation | Reducing the solvent volume to concentrate the analyte prior to instrumental analysis. | craw.eu |

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, is the cornerstone for separating the complex mixtures of halogenated dibenzofuran isomers. drawellanalytical.comchromatographyonline.com The dibenzofuran molecule has eight positions where bromine or chlorine atoms can substitute, leading to a large number of possible isomers for bromochlorodibenzofurans. epa.gov Achieving separation of these closely eluting isomers is critical for accurate identification and quantification, as toxicity can vary significantly between congeners. nih.govpublications.gc.ca HRGC provides the necessary resolving power to separate these isomers, which would otherwise co-elute on packed columns. drawellanalytical.comchromatographyonline.com

The selection of the stationary phase within the GC column is the most critical factor influencing separation selectivity. gcms.cz For the analysis of halogenated dioxins and furans, the choice of stationary phase chemistry dictates the column's ability to resolve isomers. chromatographyonline.com

A common and historically standard stationary phase for this class of compounds is a nonpolar 5% diphenyl / 95% dimethylpolysiloxane. chromatographyonline.comresearchgate.net While effective for many separations, certain critical isomer pairs may not be fully resolved. chromatographyonline.com More recently, specialized stationary phases have been developed to improve the resolution of these challenging compounds. Silphenylene-silicone co-polymer phases (a type of Si-Arylene phase) have demonstrated superior performance in separating 2,3,7,8-substituted congeners from other isomers. researchgate.net The planar structure of the silphenylene backbone enhances selectivity for the planar halogenated dibenzofurans. researchgate.net

The table below compares common stationary phases used for halogenated aromatic compound analysis.

| Stationary Phase Type | Common Name(s) | Key Characteristics | Application Notes | Reference |

| 5% Phenyl Polysiloxane | DB-5ms, Equity-5 | General-purpose, nonpolar, robust phase. | Standard column for many EPA methods for dioxin/furan analysis. May not resolve all critical pairs. | chromatographyonline.com, researchgate.net |

| 50% Phenyl Polysiloxane | DB-17, Rtx-50 | Mid-polarity phase. | Often used as a confirmation column for isomers that co-elute on a 5% phenyl phase. | chromatographyonline.com |

| Si-Arylene Co-polymer | VF-Xms | Nonpolar phase with enhanced aromatic selectivity. | Provides improved separation for planar molecules like PCDDs and PCDFs compared to standard 5% phenyl phases. | researchgate.net |

The identification of a specific isomer like this compound is achieved by comparing its retention time—the time it takes to travel through the GC column—to that of a known, authenticated analytical standard. researchgate.netboku.ac.at To ensure accurate assignment, the analytical system is calibrated with a mixture of available bromochlorodibenzofuran standards.

During analysis, the retention time of a peak in the sample chromatogram must fall within a predefined retention time window established from the calibration standards. epa.gov Due to the complexity and the large number of possible isomers, a single column analysis might not be sufficient to resolve all congeners. chromatographyonline.com Therefore, confirmation on a second HRGC column with a different stationary phase (and thus different selectivity) is often required to verify the isomer's identity. chromatographyonline.com The use of ¹³C-labeled internal standards for each homolog group helps to track and correct for any minor shifts in retention times that may occur between analytical runs. researchgate.net

Mass Spectrometric Detection and Quantification

Following separation by HRGC, mass spectrometry (MS) is the definitive technique for the detection, confirmation, and quantification of this compound. epa.govpublications.gc.ca It provides high sensitivity and, crucially, structural information based on the mass-to-charge ratio of the ionized molecule and its fragments. boku.ac.at Two primary ionization techniques, Electron Ionization (EI) and Negative Chemical Ionization (NCI), are commonly employed, each offering distinct advantages. scioninstruments.compsu.edu

Electron Ionization (EI) is a "hard" ionization technique where the analyte molecules are bombarded with high-energy electrons (typically 70 eV). scioninstruments.com This process imparts significant energy, causing the molecule to ionize and break apart into a series of characteristic fragment ions. scioninstruments.comnih.gov

For dibenzofuran structures, the EI mass spectrum is typically dominated by the molecular ion (M⁺•), which is the ion of the intact molecule. researchgate.net The presence of both bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion cluster due to the natural abundances of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). This isotopic pattern is a key feature for confirming the presence of a brominated and chlorinated compound. Further fragmentation often involves the sequential loss of the halogen atoms (Br and Cl) and carbon monoxide (CO). nih.gov This fragmentation pattern provides a high degree of confidence in the structural identification. researchgate.net

Expected EI Fragmentation Ions for this compound (C₁₂H₆BrClO) Molecular Weight: 300.54 g/mol

| Ion | Description | Significance |

| [M]⁺• | Molecular Ion | Confirms molecular weight and elemental composition (Br, Cl) via isotope pattern. |

| [M-Br]⁺ | Loss of a Bromine atom | Characteristic fragment for brominated aromatics. |

| [M-Cl]⁺ | Loss of a Chlorine atom | Characteristic fragment for chlorinated aromatics. |

| [M-COCl]⁺ | Loss of CO and a Chlorine atom | Indicates the furan ring structure. |

| [M-COBr]⁺ | Loss of CO and a Bromine atom | Indicates the furan ring structure. |

Negative Chemical Ionization (NCI) is a "soft" ionization technique that is highly selective and sensitive for electrophilic compounds, particularly those containing electronegative atoms like bromine and chlorine. scioninstruments.comresearchgate.net In NCI, a reagent gas (such as methane (B114726) or ammonia) is first ionized, and these reagent ions then react with the analyte molecules in a less energetic process than EI. psu.edu

For halogenated compounds, the primary ionization mechanism is often electron capture, resulting in the formation of a molecular anion (M⁻•). psu.edu Because NCI is a softer technique, it causes minimal fragmentation, and the mass spectrum is often dominated by the molecular ion. scioninstruments.compsu.edu This concentration of ion current into a single ionic species results in significantly enhanced sensitivity compared to EI, often by a factor of 3 to 30 or more for halogenated compounds. psu.edunih.gov This makes NCI the preferred method for ultra-trace quantification, where achieving the lowest possible detection limits is essential. eurl-pesticides.eu However, the lack of extensive fragmentation means it provides less structural information than EI. scioninstruments.com Therefore, EI and NCI are often used as complementary techniques to achieve both confident identification and sensitive quantification. nih.gov

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS), is the gold standard for the trace analysis of halogenated compounds like this compound. well-labs.comepa.gov This technique offers exceptional accuracy and precision by correcting for analyte losses during sample preparation and analysis. well-labs.com

The core principle of IDMS involves spiking a sample with a known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled this compound) prior to extraction and cleanup. well-labs.comnih.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during the analytical procedure. well-labs.com The concentration of the native analyte is then determined by measuring the ratio of the native analyte to the labeled standard using a mass spectrometer. well-labs.com

Regulatory methods, such as EPA Method 1613 for chlorinated dioxins and furans, provide a framework that can be adapted for BCDFs. well-labs.comepa.gov These methods specify monitoring two exact mass-to-charge ratios (m/z) for each analyte to ensure identification and quantification. well-labs.com For BCDFs, the complex isotopic patterns of bromine and chlorine require high mass resolution (≥10,000) to differentiate target analytes from potential interferences. nih.govepa.gov

Table 1: Key Features of ID-HRGC/HRMS for Halogenated Furan Analysis

| Feature | Description | Rationale |

| High-Resolution Gas Chromatography (HRGC) | Utilizes capillary columns to separate complex mixtures of isomers based on their boiling points and polarity. | Essential for resolving the target congener from other BCDF and PXDF isomers. well-labs.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy, allowing for the differentiation of analytes from interfering ions with the same nominal mass. | Critical for specificity due to the large number of potential congeners and the complex isotopic patterns of bromine and chlorine. nih.govepa.gov |

| Isotope Dilution (ID) | Quantifies the analyte relative to a known amount of an added isotopically labeled internal standard. | Corrects for analyte loss at every stage of the analytical process, from extraction to detection, ensuring high accuracy and precision. well-labs.com |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific m/z values characteristic of the analyte and its labeled standard. | Increases sensitivity by reducing noise and focusing on the ions of interest. well-labs.com |

Development and Application of Reference Standards

The accuracy of any quantitative analysis relies on the availability of high-purity reference standards. For emerging contaminants like BCDFs, the development and rigorous characterization of these standards are paramount. osti.govfood.gov.uk Reference materials are crucial for method validation, calibration, and ongoing quality control. osti.gov

Synthesis of Authentic Bromochlorodibenzofuran Isomers

Due to the commercial scarcity of many BCDF congeners, including this compound, custom synthesis is often necessary to produce authentic analytical standards. nih.govepa.gov Various synthetic strategies can be employed to create specific isomers.

One documented approach for creating mixed halogenated dibenzodioxins and dibenzofurans involves the photolytic decomposition of higher-halogenated precursors. tandfonline.com For instance, irradiating a solution of a polybrominated dibenzofuran with UV light can induce reductive debromination to yield lower-brominated congeners. tandfonline.com If this process is conducted in a chlorine-containing solvent like carbon tetrachloride, Br/Cl exchange can occur, leading to the formation of bromochloro isomers. tandfonline.com

Other synthetic routes for dibenzofurans include copper-catalyzed cyclization of cyclic diaryliodonium salts, which provides a direct pathway to the dibenzofuran core structure that can be adapted for halogenated derivatives. acs.org The formation of BCDFs can also occur through the condensation of 2-bromophenoxy and 2-chlorophenoxy radicals, a pathway studied in the context of combustion processes. nih.gov

Table 2: Potential Synthetic Approaches for Bromochlorodibenzofuran Isomers

| Method | Description | Key Features |

| Photolytic Reaction | UV irradiation of a higher-halogenated precursor in a suitable solvent to induce debromination and/or halogen exchange. tandfonline.com | Rapid and simple procedure; can generate a mixture of isomers requiring subsequent purification. tandfonline.com |

| Precursor Condensation | Gas-phase reaction of halogenated phenoxy radicals to form the dibenzofuran structure. nih.gov | Primarily a model for formation in thermal processes but can inform synthetic strategies. nih.gov |

| Cyclization of Diaryliodonium Salts | Copper-catalyzed intramolecular C-O bond formation from a diaryliodonium salt precursor. acs.org | Offers good control over the final substitution pattern; yields can be high. acs.org |

Isotope-Labeled Internal Standards

Isotope-labeled internal standards are the cornerstone of the isotope dilution technique. well-labs.com For the analysis of this compound, an ideal internal standard would be the same compound but enriched with stable heavy isotopes, such as ¹³C. nih.gov

The synthesis of these labeled standards follows similar chemical pathways as their unlabeled counterparts, but starts with isotopically enriched precursors. For example, ¹³C₁₂-labeled polybrominated dibenzofurans can be synthesized and then used to generate ¹³C₁₂-labeled BCDF isomers through the photolytic methods described previously. tandfonline.com The use of ¹³C-labeled standards is generally preferred over deuterium (B1214612) (²H) labels, as deuterium can sometimes cause slight shifts in chromatographic retention time and is potentially susceptible to hydrogen-deuterium exchange.

Commercial suppliers of analytical standards, such as Cambridge Isotope Laboratories, provide a range of ¹³C-labeled standards for various chlorinated and brominated dioxins and furans, which are essential for building robust analytical methods. epa.gov The availability of these standards is a critical limiting factor for the quantitative analysis of the vast number of BCDF congeners. nih.govepa.gov

Quality Assurance and Quality Control in Bromochlorodibenzofuran Analysis

A rigorous Quality Assurance/Quality Control (QA/QC) program is essential to ensure that analytical data for compounds like this compound is reliable and defensible. osti.govnih.gov The complexity of the analysis and the potential for trace-level contamination necessitate strict adherence to established protocols. osti.govepa.gov

Key components of a QA/QC program for BCDF analysis include:

Method Blanks: A laboratory blank, free of the analyte matrix, is processed alongside samples to monitor for contamination introduced during the analytical procedure. nih.gov

Spiked Samples (Laboratory Control Samples): A clean matrix is spiked with a known amount of the analyte and carried through the entire analytical process to assess method accuracy and recovery. epa.gov

Matrix Spike/Matrix Spike Duplicates: A known amount of analyte is added to actual samples to evaluate the effect of the sample matrix on the analytical method's performance.

Certified Reference Materials (CRMs): Analysis of CRMs, when available, provides an independent verification of method accuracy.

Recovery Standards: Labeled standards (different from the internal standards used for quantification) are often added just before instrumental analysis to check the recovery of the internal standards themselves. well-labs.com

Calibration Verification: The instrument's calibration curve is periodically checked with a known standard to ensure its stability throughout the analytical run. epa.gov

For methods like EPA TO-9A, which details the analysis of polyhalogenated dioxins and furans in air, specific criteria for initial and continuing calibration, as well as for analyte identification, are defined. epa.gov These include acceptable ranges for the recovery of internal standards and the verification of the ion abundance ratio against the theoretical value. well-labs.comepa.gov Adherence to such guidelines is critical for generating high-quality, comparable data across different laboratories. osti.govtajhizkala.ir

Instrumental Analysis

The primary analytical instrument for the detection of halogenated dibenzofurans is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). pops.intresearchgate.net

High-Resolution Gas Chromatography (HRGC): This technique separates the individual congeners in a complex mixture based on their boiling points and interactions with the chromatographic column.

High-Resolution Mass Spectrometry (HRMS): This provides highly accurate mass measurements, allowing for the differentiation of the target analyte from other molecules with similar masses. Isotope dilution methods, using ¹³C-labeled internal standards, are often employed for precise quantification. nih.gov

The development of standardized analytical methods for mixed halogenated dibenzofurans is still an area of active research. pops.int

This article delves into the chemical compound 2-Bromo-1-chlorodibenzofuran, exploring its synthesis in laboratory settings and its unintentional formation during high-temperature industrial processes.

Overview of 2 Bromo 1 Chlorodibenzofuran Within Bromochlorodibenzofuran Isomers

2-Bromo-1-chlorodibenzofuran is one of the many possible isomers of bromochlorodibenzofuran. The specific positioning of the bromine and chlorine atoms on the dibenzofuran (B1670420) backbone influences its chemical behavior and potential biological activity. The nomenclature "2-Bromo-1-chloro" indicates that a bromine atom is attached at the second carbon position and a chlorine atom at the first carbon position of the dibenzofuran ring system. The study of individual isomers like this is essential for developing a comprehensive understanding of the environmental chemistry and toxicology of the entire class of mixed halogenated dibenzofurans.

Chemical Profile of this compound

A detailed understanding of the chemical and physical properties of this compound is fundamental to predicting its environmental behavior and developing analytical methods for its detection.

Environmental Occurrence and Source Apportionment of 2 Bromo 1 Chlorodibenzofuran

Detection in Environmental Compartments

The environmental distribution of 2-Bromo-1-chlorodibenzofuran is understood through the study of mixed halogenated dibenzofurans, which have been detected in various environmental matrices. These compounds are often formed as unintentional byproducts of thermal and industrial processes.

Research on stack gas emissions from various industrial thermal processes has confirmed the presence of a complex mixture of chlorinated, brominated, and mixed halogenated dioxins and furans acs.org. These emissions are a primary pathway for their entry into the atmosphere, after which they can undergo long-range transport.

Table 1: General Atmospheric Occurrence of Related Halogenated Dibenzofurans

| Compound Class | Environmental Matrix | Phase | General Findings |

|---|---|---|---|

| Mixed Halogenated Dibenzofurans (PXDFs) | Ambient Air | Gas & Particulate | Detected in emissions from thermal processes; specific ambient air concentrations for individual congeners are scarce. |

| Polychlorinated Dibenzofurans (PCDFs) | Ambient Air Particulates | Particulate | Congener profiles have been characterized in urban and industrial areas, often dominated by higher chlorinated congeners scispace.comnih.gov. |

This table provides a contextual overview as specific data for this compound is not available.

Information regarding the detection of this compound in aquatic systems and biota is sparse. However, the hydrophobic nature of halogenated dibenzofurans suggests a tendency to partition from water into sediment and bioaccumulate in aquatic organisms. Polychlorinated dibenzo-p-dioxins and dibenzofurans are known to accumulate in the aquatic food chain ijomeh.eu. It is plausible that mixed halogenated congeners like this compound would exhibit similar behavior.

Sediments and soils are recognized as significant sinks for persistent organic pollutants. While specific measurements for this compound in these compartments are not widely reported, research on mixed halogenated dibenzofurans in contaminated soils provides valuable insights. A study of soils from an e-waste burning and dismantling area in Agbogbloshie, Ghana, characterized the complex composition of chlorinated, brominated, and mixed halogenated dioxins greenpeace.toepa.gov. This research identified polybrominated and mixed halogenated dibenzofurans (PBDFs and PXDFs) as the major dioxin-like compounds present greenpeace.toepa.gov. The composition profiles suggested that PXDFs were primarily formed from PBDFs through a successive bromine-to-chlorine exchange greenpeace.toepa.gov.

Waste streams, particularly from thermal processes and the disposal of electronic waste (e-waste), are significant sources of mixed halogenated dibenzofurans. The combustion of materials containing both brominated flame retardants and chlorine sources, such as plastics and electronic components, can lead to the formation of these compounds greenpeace.toepa.gov.

Mixed halogenated dioxins and furans have been detected in fly ash and flue gas from municipal waste incinerators greenpeace.to. Informal e-waste recycling activities, which often involve open burning, are a notable source of polybrominated and mixed halogenated dibenzofurans in the environment greenpeace.toepa.gov.

Table 2: Detection of Mixed Halogenated Dibenzofurans in E-waste Contaminated Soil

| Location | Sample Type | Major Compounds Detected | Key Finding |

|---|

This table is based on findings for the broader class of PXDFs due to a lack of specific data for this compound.

Identification of Anthropogenic Sources

The presence of this compound and other mixed halogenated dibenzofurans in the environment is predominantly linked to human activities.

Industrial thermal processes, including those in the metallurgical industry, are known sources of halogenated dioxins and furans. For some metallurgical industries, the emitted amounts of polybrominated and mixed halogenated dioxins and furans can be similar to or even higher than their chlorinated counterparts acs.org. The iron ore sintering process, for example, has been shown to emit polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) nih.gov. The presence of both bromine and chlorine in the raw materials and process conditions can lead to the formation of mixed halogenated species.

The congener profiles of emissions from various industrial sources can serve as signatures to identify their contributions to environmental contamination epa.gov. However, detailed congener-specific profiles for mixed halogenated dibenzofurans from metallurgical industries are not yet widely available.

Waste Incineration and Uncontrolled Burning Practices

Thermal processes, such as municipal solid waste incineration and the uncontrolled burning of electronic waste (e-waste), are significant sources of halogenated aromatic compounds, including mixed bromo-chloro dibenzofurans. During combustion, precursor compounds containing bromine and chlorine can undergo complex chemical reactions to form a variety of PXDF isomers.

Detailed Research Findings:

Studies have shown that the incineration of municipal solid waste, which contains a heterogeneous mix of plastics, paper, and other materials, can lead to the formation of a wide array of polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs), as well as their mixed halogenated analogues. The presence of both chlorinated plastics, such as polyvinyl chloride (PVC), and brominated flame retardants in consumer products creates an environment ripe for the formation of compounds like this compound.

Uncontrolled burning, particularly of e-waste in informal recycling sectors, is another major contributor. Electronic components often contain brominated flame retardants and plastics with chlorine content. The low-temperature and inefficient combustion conditions typical of open burning can significantly increase the emission of these toxic compounds compared to controlled incineration processes. While specific data for this compound is scarce, the detection of a range of brominated and chlorinated dioxins and furans in the emissions from such practices strongly suggests its likely presence.

Table 1: Potential Sources of this compound from Thermal Processes

| Source | Description of Process | Key Precursors |

| Municipal Waste Incineration | Controlled high-temperature combustion of municipal solid waste for volume reduction and energy recovery. | Chlorinated plastics (e.g., PVC), brominated flame retardants in plastics and textiles, paper products. |

| Uncontrolled E-Waste Burning | Informal recycling practices involving the open burning of electronic waste to recover valuable metals. | Brominated flame retardants (e.g., PBDEs, TBBPA) in circuit boards and plastic casings, PVC from cables. |

| Backyard Burning | Uncontrolled, low-temperature burning of household and garden waste. | Mixed plastics, paper, and other chlorinated and brominated materials. |

Legacy Contamination from Precursor Chemicals

The widespread historical and ongoing use of certain industrial chemicals has resulted in legacy contamination of the environment. These precursor chemicals, through various transformation processes, can lead to the formation of this compound and other PXDFs.

Detailed Research Findings:

Brominated flame retardants (BFRs) are a primary group of precursor chemicals. Polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), for instance, have been extensively used in plastics, electronics, and textiles. Over time, these compounds can leach from products into the environment. While stable, they can undergo degradation and transformation under certain conditions, such as thermal stress or photochemical reactions, which can lead to the formation of polybrominated dibenzofurans (PBDFs). In the presence of a chlorine source, the formation of mixed bromo-chloro dibenzofurans is also plausible.

Table 2: Key Precursor Chemical Classes and their Potential Transformation to this compound

| Precursor Chemical Class | Common Examples | Environmental Fate and Transformation |

| Polybrominated Diphenyl Ethers (PBDEs) | Penta-BDE, Octa-BDE, Deca-BDE | Leaching from consumer products, persistence in sediment and biota, potential for thermal and photolytic degradation to PBDFs and, with a chlorine source, to PXDFs. |

| Tetrabromobisphenol A (TBBPA) | Used as a reactive and additive flame retardant in epoxy resins and polycarbonate plastics. | Release during manufacturing and from end-of-life products, potential for transformation under environmental conditions. |

Isomer Distribution Patterns for Source Identification

The relative abundance of different PXDF isomers, known as the isomer distribution pattern or "fingerprint," can provide valuable clues about the source of the contamination. Different formation pathways and precursor materials tend to produce distinct isomer profiles.

Detailed Research Findings:

For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), the use of isomer patterns for source apportionment is a well-established technique. For example, the congener profiles of PCDD/Fs from municipal waste incinerators can be distinguished from those associated with metallurgical processes or the burning of PVC.

While the body of research on isomer-specific analysis of PXDFs is smaller, the same principles apply. The formation of this compound relative to other monobromo-monochloro isomers, as well as other PXDF congeners, would likely vary depending on the specific precursors and the conditions of formation. For instance, the isomer pattern from the incineration of e-waste containing a specific type of BFR and PVC might differ from the pattern found in sediments impacted by historical industrial discharges.

However, a significant challenge in applying this technique to this compound is the lack of comprehensive reference profiles from various sources. Further research is needed to characterize the isomer-specific signatures of different emission sources to enable more accurate source tracking in environmental samples.

Long-Term Monitoring Trends and Spatial Distribution Studies

Tracking the concentration of persistent organic pollutants over time and across different geographic areas is crucial for understanding their environmental fate, identifying pollution hotspots, and assessing the effectiveness of regulations.

Detailed Research Findings:

Long-term monitoring of related compounds, such as PCDD/Fs and PBDEs, has often been conducted by analyzing dated sediment cores from lakes and coastal areas. These archives can provide a historical record of pollution, with deeper layers corresponding to earlier time periods. Such studies have shown trends that often correlate with industrial development, the introduction of specific chemicals, and subsequent regulatory actions.

To date, specific long-term monitoring studies focusing on this compound have not been identified in the available scientific literature. However, studies on the broader class of PXDFs in sediment cores could provide an indication of the historical trends of these mixed halogenated compounds.

Spatial distribution studies of PCDD/Fs have often revealed higher concentrations near industrial areas, urban centers, and waste incineration facilities. It is reasonable to expect that the spatial distribution of this compound would follow similar patterns, with elevated levels in areas associated with its formation sources. However, without specific measurement data, the precise spatial distribution of this compound remains uncharacterized. Future research involving the widespread sampling of various environmental media and the isomer-specific analysis of PXDFs would be necessary to map the spatial distribution and understand the long-term trends of this compound.

Environmental Transport, Transformation, and Fate of 2 Bromo 1 Chlorodibenzofuran

Atmospheric Transport and Deposition Processes

Atmospheric transport is a primary mechanism for the widespread distribution of halogenated dibenzofurans from their sources. ntis.govepa.govosti.gov These compounds can be released into the atmosphere from industrial processes and combustion sources. epa.gov Once in the atmosphere, 2-Bromo-1-chlorodibenzofuran is expected to partition between the gas phase and atmospheric particles. This partitioning is influenced by factors such as its vapor pressure and the ambient temperature. ntis.govosti.gov

Halogenated dibenzofurans with lower halogenation levels tend to be more volatile and exist predominantly in the gas phase, while highly halogenated congeners are more likely to adsorb to particulate matter. aaqr.orgciemat.es Given its molecular structure, this compound is likely to exhibit intermediate behavior. The particle-bound fraction can be transported over long distances and is subject to both wet and dry deposition, leading to its accumulation in soil, water bodies, and vegetation. ntis.govosti.govnih.gov Studies on PCDD/Fs have shown that dry deposition can be a more dominant process than wet deposition in some areas. nih.gov

Table 1: General Atmospheric Behavior of Halogenated Dibenzofurans

| Parameter | General Findings for Halogenated Dibenzofurans | Expected Behavior of this compound |

|---|---|---|

| Atmospheric Partitioning | Partitions between gas and particulate phases, dependent on vapor pressure and temperature. ntis.govosti.gov | Expected to partition between both phases. |

| Long-Range Transport | Confirmed for various PCDD/Fs and PBDD/Fs. mdpi.com | Likely undergoes long-range atmospheric transport. |

| Deposition | Occurs via wet (rain, snow) and dry (particle settling) deposition. ntis.govosti.govnih.gov | Subject to both wet and dry deposition. |

Inter-Compartmental Exchange and Distribution Dynamics

The movement and distribution of this compound between air, water, sediment, and soil are critical to understanding its environmental fate.

The exchange between the atmosphere and water bodies is governed by the compound's Henry's Law constant. For PCDD/Fs, studies have indicated that volatilization from water to air can be a significant process for some congeners. nih.gov The direction of flux (deposition or volatilization) depends on the concentration gradient between the two compartments.

Due to their hydrophobic nature, halogenated dibenzofurans strongly adsorb to particulate matter in the water column, which eventually settles into the sediment. nih.gov Sediments, therefore, act as a major sink for these compounds. mdpi.comnih.gov However, the sediment-water interface is a dynamic environment where processes like resuspension and bioturbation can lead to the re-release of contaminants back into the water column.

The exchange between soil and air is influenced by factors such as soil type, organic matter content, temperature, and the physicochemical properties of the compound. For less chlorinated PCDD/Fs, volatilization from soil to air can be a significant pathway, while more highly chlorinated congeners tend to remain in the soil. nih.gov Given its structure, this compound is expected to have a moderate potential for volatilization from soil surfaces.

Table 2: Inter-Compartmental Exchange Dynamics of Halogenated Dibenzofurans

| Exchange Process | Governing Factors | General Behavior of Halogenated Dibenzofurans |

|---|---|---|

| Air-Water | Henry's Law Constant, Concentration Gradient | Can involve both deposition to and volatilization from water. nih.gov |

| Sediment-Water | Hydrophobicity, Particle Settling, Resuspension | Sediments are a major sink, but exchange can occur. nih.govmdpi.com |

| Soil-Air | Vapor Pressure, Soil Properties, Temperature | Volatilization is more significant for lower halogenated congeners. nih.gov |

Environmental Transformation Pathways

Once released into the environment, this compound can undergo various transformation processes that alter its structure and toxicity.

Photodegradation, or the breakdown of a compound by light, is a significant transformation pathway for halogenated dibenzofurans. csbsju.edu Studies on PCDD/Fs have shown that they can be degraded by sunlight, particularly in the presence of a hydrogen donor. researchgate.net The process often involves reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. csbsju.edu

Research on the photolysis of chlorinated and brominated dibenzofurans indicates that the rate of degradation can be influenced by the medium in which it occurs. For instance, photodegradation can be enhanced in natural waters due to the presence of sensitizers. ias.ac.in In soil, the presence of substances like vegetable oil has been shown to increase the rate of photodegradation of PCDD/Fs when exposed to sunlight. researchgate.netnih.gov The degradation of PBDD/Fs through photolysis is also a recognized transformation pathway. nih.gov

The primary mechanism of photolytic degradation for halogenated aromatic compounds like this compound is expected to be the cleavage of the carbon-halogen bond. This can lead to the formation of less halogenated and potentially less toxic daughter products.

Thermal Degradation and Stability in Environmental Conditions

PCDFs are known for their high thermal stability, requiring temperatures exceeding 800°C for effective destruction. This resilience contributes to their formation and persistence in the high-temperature environments of incinerators. Similarly, PBDFs are formed during the thermal degradation of brominated flame retardants. The presence of both bromine and chlorine in this compound suggests a comparable or even more complex thermal behavior. In environments with an excess of chlorine, thermal processes can potentially lead to the substitution of the bromine atom, forming more highly chlorinated dibenzofurans. Conversely, in bromine-rich environments, the opposite may occur.

The following table summarizes the general thermal stability of related halogenated dibenzofurans, providing a basis for understanding the likely behavior of this compound.

| Compound Class | General Thermal Stability | Decomposition Temperature Range | Notes |

| Polychlorinated Dibenzofurans (PCDFs) | High | > 800°C for efficient destruction | Formed in high-temperature industrial processes and incineration. |

| Polybrominated Dibenzofurans (PBDFs) | High | Similar to PCDFs, though C-Br bonds are weaker than C-Cl bonds | Can be formed from the thermal degradation of brominated flame retardants. |

| This compound | Predicted to be High | Likely in a similar range to PCDFs and PBDFs | Specific experimental data is unavailable. Behavior is inferred from related compounds. |

Halogen Exchange Reactions (e.g., Bromine-to-Chlorine Substitution)

Halogen exchange reactions can significantly alter the environmental fate and toxicological profile of this compound. These reactions involve the substitution of one halogen atom for another on the aromatic ring.

Bromine-to-Chlorine Substitution: In environments with a high concentration of chlorine, such as in certain industrial waste streams or during co-incineration of chlorinated and brominated materials, it is plausible that the bromine atom in this compound could be substituted by a chlorine atom. This would result in the formation of a dichlorodibenzofuran congener. The general reactivity trend for halogen displacement on aromatic rings often follows the strength of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to cleavage than the C-Cl bond.

Photochemical Halogen Exchange: Solar radiation can provide the energy needed to induce halogen exchange reactions in aromatic compounds. While specific studies on this compound are not available, research on other halogenated aromatic compounds has demonstrated that photochemical conditions can facilitate the interchange of halogens. This process could lead to the formation of different mixed halogenated dibenzofurans or even fully chlorinated or brominated congeners, depending on the surrounding environmental matrix.

Reductive Dehalogenation: In anaerobic environments, such as deep sediments, microbial communities can mediate reductive dehalogenation. This process involves the removal of halogen atoms, with the ease of removal generally following the order I > Br > Cl > F. Therefore, the bromine atom in this compound would be more susceptible to reductive dehalogenation than the chlorine atom. This transformation would lead to the formation of a monochlorodibenzofuran.

The table below outlines the potential halogen exchange reactions for this compound.

| Reaction Type | Conditions | Potential Product(s) | Significance |

| Bromine-to-Chlorine Substitution | Excess chlorine, high temperatures | Dichlorodibenzofuran | Alters toxicity and persistence. |

| Photochemical Halogen Exchange | Solar radiation | Various mixed and homohalogenated dibenzofurans | Can lead to a complex mixture of transformation products. |

| Reductive Dehalogenation | Anaerobic environments, microbial activity | Monochlorodibenzofuran | Generally leads to less toxic products. |

Bioaccumulation and Trophic Transfer within Ecosystems

The potential for this compound to bioaccumulate in organisms and undergo trophic transfer is a significant environmental concern. Bioaccumulation refers to the buildup of a substance in an organism from all sources (e.g., water, food, air), while trophic transfer is the movement of that substance up the food chain.

The lipophilicity of a compound, its tendency to dissolve in fats and oils, is a key indicator of its bioaccumulation potential. This is often quantified by the octanol-water partition coefficient (LogKow). A higher LogKow value suggests a greater potential for bioaccumulation. The computed XLogP3 value, an estimate of the LogKow, for this compound is 5.2 nih.gov. This value indicates a high potential for this compound to accumulate in the fatty tissues of organisms.

Studies on mixed halogenated dibenzofurans have confirmed their presence in various environmental compartments and biota. For instance, mixed bromo/chloro dibenzofurans have been detected in Baltic wild salmon, indicating that these compounds are bioavailable and can accumulate in aquatic organisms nih.gov. Research on polychaetes has also demonstrated the bioaccumulation of polychlorinated dibenzofurans from sediments, highlighting the potential for benthic organisms to be a significant route of entry into the food web frontiersin.org.

Given its high lipophilicity, it is expected that this compound would be readily absorbed by organisms and would biomagnify, meaning its concentration would increase at successively higher levels in the food chain. This is a characteristic feature of many persistent organic pollutants with similar physicochemical properties.

The following table summarizes the bioaccumulation potential of this compound based on available data and comparisons with related compounds.

| Parameter | Value/Finding | Implication for Bioaccumulation and Trophic Transfer |

| Computed XLogP3 (LogKow) | 5.2 nih.gov | High potential for bioaccumulation in fatty tissues. |

| Detection in Biota (related compounds) | Mixed halogenated dibenzofurans detected in Baltic wild salmon. nih.gov | Demonstrates bioavailability and accumulation in aquatic food webs. |

| Benthic Organism Uptake (related compounds) | Polychlorinated dibenzofurans accumulate in polychaetes from sediment. frontiersin.org | Indicates a pathway for entry into the food chain from contaminated sediments. |

| Trophic Transfer Potential | High (inferred) | Likely to biomagnify, leading to higher concentrations in predators. |

Computational Chemistry and Mechanistic Elucidation of Bromochlorodibenzofuran Formation and Transformation

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. nih.govsciepub.com These calculations provide detailed information about the structures and energies of reactants, transition states, intermediates, and products, which is crucial for elucidating reaction mechanisms. For bromochlorodibenzofurans, these methods help to unravel the intricate pathways of their formation during thermal processes, such as waste incineration, and their subsequent degradation in the environment. nih.gov

The formation of polyhalogenated dibenzofurans (PXDFs), including 2-bromo-1-chlorodibenzofuran, can occur through two primary routes: the precursor pathway (condensation of smaller chlorinated or brominated phenols) and the de novo synthesis (formation from macromolecular carbon structures in the presence of halogens and catalysts). researchgate.net Quantum chemical studies help identify which pathways are energetically more favorable under specific conditions.

DFT calculations have been used to investigate the formation of polychlorinated dibenzofurans (PCDFs) from the oxidation of chlorophenols, which are analogous to the formation of brominated and mixed halogenated congeners. nih.gov These studies analyze the thermodynamics and kinetics of various reaction steps, such as radical-radical coupling and subsequent cyclization reactions. nih.gov For instance, the coupling of chlorophenoxy radicals can lead to the formation of pre-dibenzofuran structures, and the energy barriers associated with each step determine the likelihood of that pathway. nih.gov The lowest energy pathways are those that will predominate, especially at lower temperatures. nih.gov

Table 1: Example of Calculated Energy Barriers for PCDF Formation Steps

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-chlorophenoxy radical coupling | DFT | 9.4 | nih.gov |

| Peroxy radical rearrangement (DBF oxidation) | DFT | 24.2 | nih.gov |

This table illustrates typical energy barriers calculated for reaction steps in the formation and oxidation of related dibenzofuran (B1670420) compounds. Lower values indicate more energetically favorable pathways.

Transition State Theory (TST) is a fundamental framework used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which lies at the saddle point of a potential energy surface. wikipedia.orglibretexts.org By combining the energetic information from quantum chemical calculations with the principles of statistical mechanics, TST allows for the calculation of reaction rate constants. libretexts.org

The key equation derived from TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡):

k = (κkBT/h) e(-ΔG‡/RT)

where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

For the formation and transformation of this compound, TST calculations can predict how fast specific reactions will occur at different temperatures. nih.gov This is critical for modeling the compound's persistence and formation yields in environments like industrial flue gases. nih.govlibretexts.org Calculating the activation energies (Ea) and pre-exponential factors allows for a direct comparison with experimental kinetic data where available. sciepub.comlibretexts.org

The identity and position of halogen substituents (bromine and chlorine) on the dibenzofuran core significantly influence the molecule's reactivity and the energetics of its formation and degradation pathways. rsc.orgnih.gov The influence stems from a combination of electronic and steric effects.

Inductive Effects: Both chlorine and bromine are electronegative and withdraw electron density from the aromatic rings through the sigma bond network (inductive effect). This generally deactivates the ring towards electrophilic attack. libretexts.org However, the degree of deactivation differs, with chlorine being more electronegative but bromine being more polarizable.

Steric Hindrance: The size of the halogen atom (Br > Cl) can create steric hindrance, affecting the ability of reactants to approach the molecule and influencing the geometry and stability of transition states. rsc.org Larger substituents can lead to higher activation energies for dimerization or other reactions. rsc.org

Quantum chemical calculations can quantify these effects. For instance, studies on substituted benzenes show that more electron-withdrawing substituents can strengthen non-covalent interactions like halogen bonds, which can play a role in reaction mechanisms. nih.gov The position of the substituents is also critical; for example, a halogen at the 1-position of dibenzofuran may have a different electronic and steric impact than one at the 2-position, altering reaction barriers and product distributions.

Molecular Dynamics Simulations of Environmental Interactions

While quantum mechanics is ideal for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over longer timescales and in complex environments. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how compounds like this compound interact with their surroundings. rwth-aachen.demdpi.com

For instance, MD simulations can be used to study the permeation of halogenated dibenzofurans through biological membranes or their adsorption onto soil particles and sediments. mdpi.comnih.gov These simulations can reveal key information about:

Partitioning Behavior: How the compound distributes between water, soil, and air.

Bioaccumulation Potential: The tendency of the compound to accumulate in the fatty tissues of organisms, which can be simulated by its interaction with lipid bilayers. mdpi.com

Transport Mechanisms: How the molecule moves through different environmental compartments. nih.govresearchgate.net

Classical MD simulations combined with umbrella sampling have been used to study the permeation of chlorinated dibenzofurans through lipid membranes, revealing the free energy profile of this process. mdpi.com Such studies indicate that these planar, hydrophobic molecules can readily enter and cross cell membranes, a key step in their toxic mechanism. Similar simulations for this compound would elucidate how the specific bromine and chlorine substitution pattern affects its environmental mobility and bioavailability.

Development of Predictive Models for Formation and Fate

Predictive models are essential for estimating the emissions of bromochlorodibenzofurans from sources like incinerators and for assessing their long-term environmental fate. nih.govlidsen.com These models range from simple empirical correlations to complex, mechanistically detailed kinetic models.

Formation Models: Models for polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (PCDD/F) formation in incinerators often consider parameters like temperature, residence time, fly ash properties, and the concentration of precursors and inhibitors (e.g., sulfur). researchgate.netlidsen.com These models can simulate the competing formation and destruction reactions that occur in different zones of a combustion system. lidsen.com While often developed for chlorinated species, the underlying principles are applicable to brominated and mixed halogenated compounds.

Environmental Fate Models: Fugacity-based dynamic multimedia environmental fate models are used to simulate the long-term behavior of persistent organic pollutants (POPs). nih.govresearchgate.net These models divide the environment into compartments (air, water, soil, sediment) and calculate the mass fluxes between them via processes like deposition, volatilization, and degradation. nih.gov Such models have been applied to PCDD/Fs to understand their long-term dynamics and persistence. researchgate.net

Table 2: Key Parameters in Predictive Models for Halogenated Dibenzofurans

| Model Type | Key Input Parameters | Predicted Output | Reference |

|---|---|---|---|

| Incinerator Formation | Temperature profile, flue gas composition (O₂, H₂O, Cl, Br), fly ash characteristics (carbon, copper), residence time | PCDD/F and PBDD/F emission concentrations | researchgate.netlidsen.com |

Application of Cheminformatics in Bromochlorodibenzofuran Research

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, predict properties, and design new molecules. longdom.orgdrugdesign.org In the context of this compound research, cheminformatics plays several crucial roles:

Database Management: Organizing and searching large databases of chemical structures and their associated properties (e.g., toxicity, physical-chemical data).

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or environmental properties. longdom.orgdrugdesign.org For bromochlorodibenzofurans, QSARs can be developed to predict properties like toxicity, persistence, or bioaccumulation potential based on calculated molecular descriptors (e.g., size, shape, electronic properties). This allows for the rapid screening of many related compounds without the need for extensive experimental testing.

Virtual Screening and Target Prediction: Cheminformatics tools can be used to screen virtual libraries of compounds to identify those with desired (or undesired) properties. mdpi.comnih.gov For environmental contaminants, this could involve predicting their interaction with biological targets, such as the aryl hydrocarbon receptor (AhR), which mediates their toxic effects.

Chemical Space Analysis: This involves visualizing the distribution of known chemicals based on their structural features. mdpi.com Analyzing the chemical space of halogenated dibenzofurans can help identify gaps in knowledge and understand the diversity of structures that have been studied. mdpi.com

By applying these computational and informational tools, researchers can gain a deeper and more predictive understanding of the behavior of this compound, from its fundamental chemical reactivity to its ultimate impact on the environment.

Q & A

Q. What analytical methods are recommended for assessing the purity of 2-Bromo-1-chlorodibenzofuran?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, particularly for halogenated dibenzofurans, as it provides high sensitivity for detecting impurities. Purity thresholds (>95.0% by HPLC) are standard for research-grade compounds, as seen in analogous bromo/chloro-substituted benzoic acids and nitriles . Gas chromatography (GC) may complement HPLC for volatile derivatives, though validation against reference standards is critical.

Q. How should researchers safely handle and store this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling, as halogenated aromatics may release toxic fumes upon decomposition. Safety protocols for structurally similar compounds (e.g., 2-bromo-6-chlorophenylboronic acid) recommend immediate decontamination of spills with inert adsorbents and avoidance of skin contact .

Q. What synthetic routes are feasible for preparing this compound?

Halogenation of dibenzofuran precursors via electrophilic substitution is a common approach. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane, followed by chlorination with SO₂Cl₂ or Cl₂ gas under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical, as noted for analogous bromo-chloro phenylacetonitriles .

Q. How can structural characterization be performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related bromobenzofuran derivatives like 1-(5-bromo-1-benzofuran-2-yl)ethanone . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and isotopic patterns.

Q. What are the key reactivity considerations for this compound in cross-coupling reactions?

The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ or XPhos catalysts with arylboronic acids in toluene/ethanol mixtures. Monitor reaction progress via TLC to avoid over-substitution, as competing reactions at the chlorine site may occur under harsh conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated dibenzofurans?

Systematic validation using multiple techniques (e.g., FT-IR for functional groups, SC-XRD for stereochemistry) is critical. For example, conflicting NMR shifts may arise from solvent polarity or crystallographic packing effects. Cross-referencing with databases like the Cambridge Structural Database (CSD) or reanalyzing under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) can clarify discrepancies .

Q. What experimental design principles apply to studying the environmental persistence of this compound?

Use OECD 301 biodegradation guidelines: aerobic aqueous systems with activated sludge, monitoring via LC-MS for parent compound and metabolites. Include controls (e.g., sterile media) to distinguish abiotic vs. microbial degradation. For photolysis studies, employ UV-A/B lamps and quantify half-lives using first-order kinetics .

Q. How can computational modeling predict the toxicity of this compound?

Density functional theory (DFT) calculates electrophilic Fukui indices to identify reactive sites prone to metabolic activation. Molecular docking with cytochrome P450 enzymes (e.g., CYP1A1) assesses bioactivation potential. Compare results with in vitro assays (e.g., Ames test for mutagenicity) to validate predictions .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Steric and electronic directing groups influence substitution patterns. For example, introducing electron-withdrawing substituents (e.g., nitro groups) at specific positions can enhance bromine’s electrophilicity. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or in situ IR .

Q. How should researchers address conflicting reactivity data in catalytic debromination studies?

Design a fractional factorial experiment to isolate variables (catalyst loading, solvent polarity, temperature). Use ANOVA to identify statistically significant factors. For instance, Pd/C may favor hydrodehalogenation in ethanol, while Ni catalysts require higher H₂ pressures. Cross-validate with GC-MS to track intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.